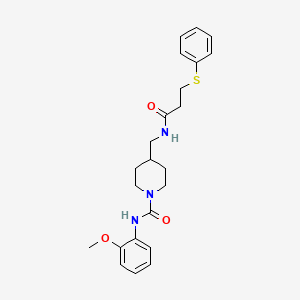
N-(2-methoxyphenyl)-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxyphenyl)-4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the functionalization of the piperidine ring and subsequent reactions to introduce the methoxy and phenylthio groups. The general synthetic route includes:
- Preparation of Piperidine Derivative : The piperidine ring is acylated with a phenoxyacetyl group.
- Formation of Final Product : The intermediate is reacted with a phenylthio-substituted propanamide under controlled conditions to yield the final compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The structure allows it to modulate these targets, leading to various pharmacological effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels | |
| Enzyme inhibition | Modulates enzyme activity |
Case Studies
-
Anticancer Efficacy in Glioblastoma :
A study investigated the use of polymeric nanocapsules containing this compound in glioblastoma models. Results indicated significant cytotoxic effects on glioblastoma cells, with enhanced drug delivery across the blood-brain barrier, suggesting a promising avenue for treatment in resistant cancer types . -
Inflammation Model :
In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation .
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-29-21-10-6-5-9-20(21)25-23(28)26-14-11-18(12-15-26)17-24-22(27)13-16-30-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMFJRQDSLWPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














